molecular formula C15H17N5OS B4849621 N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B4849621
M. Wt: 315.4 g/mol
InChI Key: SPDZWHZKKJZMMU-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-b]pyridine derivative characterized by a carboxamide group at the 4-position and a 4,5-dimethylthiazol-2(3H)-ylidene substituent. Its structure integrates a pyrazole ring fused to a pyridine core, with methyl groups at positions 1, 3, and 6, conferring steric and electronic modifications. The Z-configuration of the thiazole-imine moiety (evident from the (2Z) notation) likely influences its reactivity and intermolecular interactions.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5OS/c1-7-6-11(12-9(3)19-20(5)13(12)16-7)14(21)18-15-17-8(2)10(4)22-15/h6H,1-5H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDZWHZKKJZMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=NC(=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate precursors under acidic conditions to form the thiazole and pyrazolo[3,4-b]pyridine rings.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with several classes of heterocycles:

Compound Class Core Structure Key Substituents Functional Implications
Target Compound Pyrazolo[3,4-b]pyridine 1,3,6-Trimethyl; 4-carboxamide; (2Z)-4,5-dimethylthiazol-2(3H)-ylidene Enhanced lipophilicity (methyl groups), hydrogen-bonding capacity (carboxamide), and π-π stacking potential (thiazole)
Pyrazolo[3,4-d]pyrimidines Pyrazolo[3,4-d]pyrimidine p-Tolyl; hydrazine or imino groups Base for kinase inhibitors; structural rigidity impacts binding affinity
Thiazolo[3,2-a]pyrimidines Thiazolo[3,2-a]pyrimidine Ethyl acetoacetate-derived carboxylates Antimicrobial activity; electron-deficient core enhances electrophilic reactivity
Triazolothiadiazoles Triazolo[3,4-b]thiadiazole Alkyl/aryl groups at position 3; pyridyl at position 6 Broad-spectrum bioactivity (e.g., antifungal); lipophilic substituents improve membrane penetration

Physicochemical and Functional Properties

  • Stability : The thiazole-imine group in the target compound may confer pH-dependent isomerization, similar to pyrazolotriazolopyrimidines, which undergo structural rearrangement under varying conditions .
  • Energetic Materials : Unlike nitrofurazan derivatives (e.g., DNTF) with high detonation velocities (>8900 m/s), the target compound’s nitrogen-rich structure may prioritize stability (decomposition >250°C) over explosive performance .

Key Research Findings

  • Pyrazolo[3,4-b]pyridines : Demonstrated antitumor activity in vitro, with methyl groups enhancing metabolic stability .
  • DNTF Analogues : Exhibit high thermal stability (decomposition ~253°C) and compatibility with RDX/HMX, highlighting the importance of nitro groups in energetic materials .

Biological Activity

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to summarize the available literature on its biological properties, including anticancer activity, antimicrobial effects, and other pharmacological implications.

  • Molecular Formula : C15H19N5O3S
  • Molecular Weight : 349.41 g/mol
  • CAS Number : 1282103-83-6

Biological Activity Overview

Research has indicated that compounds containing thiazole and pyrazolo[3,4-b]pyridine moieties often exhibit a range of biological activities. Here we explore specific findings related to the compound .

Anticancer Activity

A study evaluating various derivatives of pyrazolo compounds reported that some exhibited moderate cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia). However, the specific compound this compound showed limited effectiveness in inhibiting CDK2 and Abl kinases compared to other compounds in the series .

Structure-Activity Relationship (SAR)

The biological activity of thiazole and pyrazolo derivatives often correlates with their structural features. The presence of electron-donating groups like methyl groups on the thiazole ring enhances lipophilicity and may improve cellular uptake. Conversely, the introduction of bulky substituents can hinder activity by affecting binding interactions with biological targets .

Case Study 1: Anticancer Evaluation

In a systematic evaluation of various pyrazolo derivatives against cancer cell lines:

  • Compound Tested : this compound
  • Cell Lines : MCF-7 and K562
  • Findings : The compound did not show significant cytotoxicity within the tested concentration range. It was hypothesized that structural modifications could enhance its anticancer properties .

Case Study 2: Antimicrobial Screening

In an antimicrobial screening assay:

  • Compounds Evaluated : Various thiazole-containing compounds.
  • Pathogens Tested : Staphylococcus aureus and Escherichia coli.
  • Results : Some derivatives exhibited promising antibacterial activity; however, specific data on the compound remains sparse .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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